8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
The compound “8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring (a type of aromatic heterocycle), a tosyl group (a type of sulfonate), a fluoro substituent, and a spirocyclic structure (two rings sharing a single atom) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . It also contains a quinoline ring, which is a type of aromatic heterocycle . The presence of these structures can have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the quinoline ring, the tosyl group, the fluoro substituent, and the spirocyclic structure in this compound would all contribute to its properties .Scientific Research Applications
- Implications : The developed QSCR model informs the design of novel, potent, and safer anticancer drugs, with 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one as a seed compound .
Cytotoxicity Analysis
Synthesis and Derivatives
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in programmed cell death .
Mode of Action
The exact mode of action of 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is suggested that similar compounds inhibit ripk1, thereby preventing programmed cell death .
Biochemical Pathways
The biochemical pathways affected by 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is known that similar compounds affect the necroptosis signaling pathway, which is involved in various pathophysiological disorders .
Result of Action
The molecular and cellular effects of the action of 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is suggested that similar compounds can prevent programmed cell death, which could have implications for various diseases .
properties
IUPAC Name |
8-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-16-2-5-18(6-3-16)31(27,28)21-15-25-20-7-4-17(24)14-19(20)22(21)26-10-8-23(9-11-26)29-12-13-30-23/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJQILRRCPMNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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